molecular formula C4H7ClN4O2 B1384112 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride CAS No. 2060044-61-1

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride

Cat. No.: B1384112
CAS No.: 2060044-61-1
M. Wt: 178.58 g/mol
InChI Key: QINRTYWCRAHHKD-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride is a chemical compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the triazine ring in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with formaldehyde and ammonia, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C) are typically used.

    Solvent: Aqueous or organic solvents such as ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include purification steps such as crystallization or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: Affecting the replication or transcription processes.

    Modulating Receptor Activity: Influencing the activity of cellular receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine ring structures.

    Aminomethyl Derivatives: Compounds containing the aminomethyl functional group.

Uniqueness

6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride is unique due to its specific combination of the triazine ring and aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

6-(aminomethyl)-1H-1,3,5-triazine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2-6-3(9)8-4(10)7-2;/h1,5H2,(H2,6,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINRTYWCRAHHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=O)NC(=O)N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride
Reactant of Route 2
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride
Reactant of Route 3
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride
Reactant of Route 4
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride
Reactant of Route 5
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride
Reactant of Route 6
Reactant of Route 6
6-(Aminomethyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione hydrochloride

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